molecular formula C5H6N6 B12361458 4H-purin-6-ylhydrazine

4H-purin-6-ylhydrazine

Cat. No.: B12361458
M. Wt: 150.14 g/mol
InChI Key: KMRZSSNUAUJWRI-UHFFFAOYSA-N
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Description

4H-purin-6-ylhydrazine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, which are fundamental to genetic material

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-purin-6-ylhydrazine typically involves the reaction of 2,6-dichloropurine with hydrazine hydrate. This reaction is regioselective, meaning it selectively targets specific positions on the purine ring. The reaction conditions often include the use of solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing the use of hazardous reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 4H-purin-6-ylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various purine derivatives, which can have different functional groups attached to the purine ring .

Scientific Research Applications

4H-purin-6-ylhydrazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4H-purin-6-ylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

4H-purin-6-ylhydrazine

InChI

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,4H,6H2,(H,9,10,11)

InChI Key

KMRZSSNUAUJWRI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)C(=NC=N2)NN

Origin of Product

United States

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